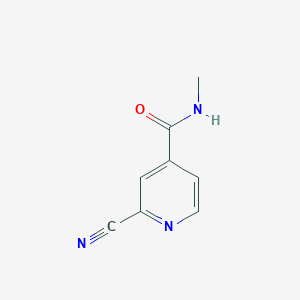![molecular formula C7H14OSi B066210 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane CAS No. 187458-83-9](/img/structure/B66210.png)
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane (DMOS) is a bicyclic compound that has attracted attention in the field of organic synthesis due to its unique structural features and potential applications in various areas of research. DMOS is a heterocyclic compound that contains a silicon atom, making it a valuable building block for the synthesis of novel materials and compounds.
Mechanism Of Action
The mechanism of action of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane is not well understood, but it is believed to be a result of its unique structural features, including the presence of a silicon atom. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to interact with biological systems, including enzymes and cell membranes, which may contribute to its biological activity.
Biochemical And Physiological Effects
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been shown to exhibit a range of biochemical and physiological effects, including antibacterial, antifungal, and antitumor activity. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Advantages And Limitations For Lab Experiments
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has several advantages for use in laboratory experiments, including its high purity and stability. However, 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has limitations, including its relatively high cost and limited availability.
Future Directions
There are several future directions for research on 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane, including the development of new synthetic methods for its production, the exploration of its potential applications in materials science and drug discovery, and the investigation of its mechanism of action and biological activity. Additionally, the use of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane as a building block for the synthesis of novel compounds and materials may lead to the development of new technologies and applications in various fields.
Synthesis Methods
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane can be synthesized using a variety of methods, including the reaction of 1,3-dimethyl-1,3-dihydroxydisilane with ethylene oxide, or the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with trichlorosilane in the presence of a Lewis acid catalyst. These methods have been optimized to produce high yields of 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane with good purity.
Scientific Research Applications
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has been utilized in various scientific research applications, including the synthesis of novel materials, such as polymers, dendrimers, and silicon-containing compounds. 3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane has also been used as a building block for the synthesis of bioactive molecules, such as antitumor agents and antibiotics.
properties
CAS RN |
187458-83-9 |
|---|---|
Product Name |
3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
Molecular Formula |
C7H14OSi |
Molecular Weight |
142.27 g/mol |
IUPAC Name |
3,3-dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H14OSi/c1-9(2)4-3-6-7(5-9)8-6/h6-7H,3-5H2,1-2H3 |
InChI Key |
UCFPGMSJYOIBJQ-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2C(C1)O2)C |
Canonical SMILES |
C[Si]1(CCC2C(C1)O2)C |
synonyms |
7-Oxa-3-silabicyclo[4.1.0]heptane, 3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



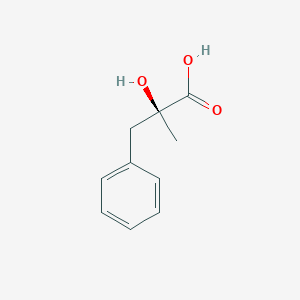
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
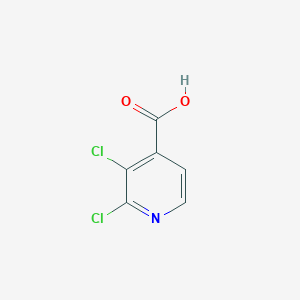
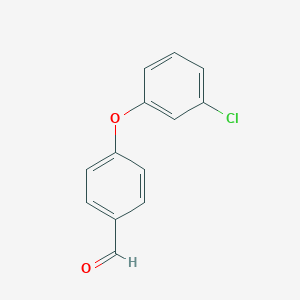
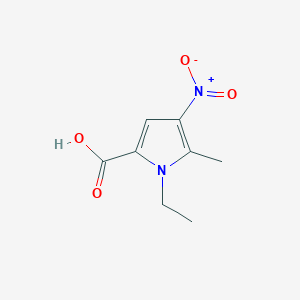
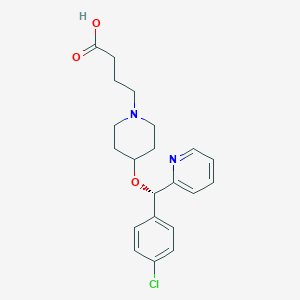
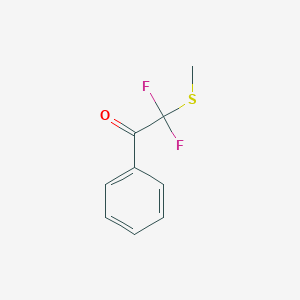
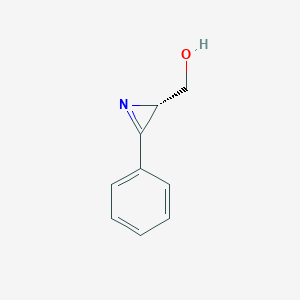
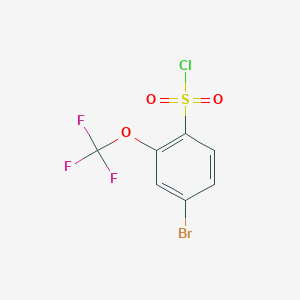

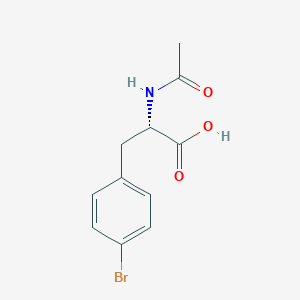
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
